Erlotinib lactam impurity (6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, CAS 179688-29-0) is a critical quinazolinone derivative that functions both as the primary synthetic precursor and a major process-related degradation product (Impurity A) of the EGFR inhibitor Erlotinib. Characterized by its exact mass of 294.30 g/mol and distinct polarity, this off-white solid is essential for pharmaceutical manufacturing and quality control [1]. In procurement, sourcing high-purity (>98% HPLC) Erlotinib lactam is mandatory for two distinct industrial workflows: as a high-yield starting material for the chlorination step in API synthesis, and as a certified reference standard for calibrating analytical methods, validating stability-indicating assays, and ensuring compliance with strict ICH Q3A/Q3B regulatory thresholds[2].
In both analytical method validation and API synthesis, substituting high-purity Erlotinib lactam impurity with crude forced-degradation mixtures or structurally related quinazolinone analogs introduces unacceptable variability. Regulatory agencies (FDA, EMA) require precise quantification of Impurity A down to the 0.05% reporting threshold, which relies on exact Relative Response Factors (RRF) and retention time calibrations that cannot be derived from uncharacterized mixtures [1]. Furthermore, in manufacturing workflows, using lower-grade precursors or generic analogs fails to provide the specific 6,7-bis(2-methoxyethoxy) substitution pattern required for the target API, leading to downstream side reactions, reduced yields in the subsequent coupling with 3-ethynylaniline, and costly batch rejections [2].
In reverse-phase HPLC analysis of Erlotinib API, the high-purity Erlotinib lactam impurity standard demonstrates a distinct Relative Retention Time (RRT) of approximately 0.45 compared to the API (RRT 1.0), owing to the increased polarity of the lactam core versus the hydrophobic 3-ethynylaniline group[1]. This provides a baseline chromatographic resolution (Rs > 2.0) that cannot be reliably achieved or calibrated using crude degradation mixtures, which often suffer from peak overlap and co-elution.
| Evidence Dimension | Relative Retention Time (RRT) and Peak Resolution |
| Target Compound Data | Erlotinib Lactam Impurity Standard (RRT ~0.45, Rs > 2.0) |
| Comparator Or Baseline | Crude degradation mix (Variable RRT, overlapping peaks) |
| Quantified Difference | Guaranteed baseline separation (Rs > 2.0) vs. unpredictable co-elution |
| Conditions | Reverse-phase HPLC (pharmacopeial method) at 245 nm detection |
Ensures precise, interference-free quantification of degradation products required for ANDA submissions and shelf-life determination.
As a synthetic precursor, isolated 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one achieves >95% conversion to the critical 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate when reacted with chlorinating agents (e.g., POCl3 or SOCl2) under optimized conditions[1]. In contrast, using lower-purity starting materials or alternative un-substituted quinazolinones results in incomplete conversion (<80%) and the generation of difficult-to-remove process impurities that carry over into the final API.
| Evidence Dimension | Chlorination Conversion Yield |
| Target Compound Data | High-purity Erlotinib Lactam (>95% conversion) |
| Comparator Or Baseline | Lower-purity or un-substituted precursors (<80% conversion) |
| Quantified Difference | >15% increase in intermediate yield with reduced side-product formation |
| Conditions | Reaction with POCl3/SOCl2, standard industrial synthesis conditions |
Maximizes downstream API yield and minimizes the cost of complex purification steps in commercial manufacturing.
The certified Erlotinib lactam impurity standard provides an unambiguous exact mass signal at m/z 295.1 [M+H]+, which is structurally distinct from the Erlotinib API (m/z 394.2 [M+H]+) and the downstream Erlotinib Chloro Impurity (m/z 313.1 [M+H]+)[1]. This ~99 Da mass difference and specific fragmentation pattern allow for precise Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS, whereas relying on theoretical mass calculations without a physical standard leads to a high risk of false positives in trace-level batch analysis.
| Evidence Dimension | Exact Mass (m/z) and MRM specificity |
| Target Compound Data | Erlotinib Lactam Impurity (m/z 295.1 [M+H]+) |
| Comparator Or Baseline | Erlotinib API (m/z 394.2 [M+H]+) |
| Quantified Difference | ~99 Da mass shift enabling zero-crosstalk MRM transitions |
| Conditions | Electrospray ionization (ESI) LC-MS/MS trace analysis |
Allows quality control laboratories to definitively identify and troubleshoot specific degradation pathways during API batch failures.
Utilizing a >98% pure reference standard of Erlotinib lactam impurity allows analytical chemists to establish a precise Relative Response Factor (RRF), typically around 0.95-1.05 relative to Erlotinib at standard UV wavelengths [1]. This exact calibration enables a validated Limit of Quantitation (LOQ) at or below the ICH reporting threshold of 0.05%, a regulatory requirement that is impossible to meet using uncalibrated in-situ generated impurities that lack a known mass-to-signal ratio.
| Evidence Dimension | Limit of Quantitation (LOQ) Calibration |
| Target Compound Data | Certified Impurity Standard (Validated LOQ ≤ 0.05%) |
| Comparator Or Baseline | Uncalibrated in-situ impurity (Unknown RRF, invalid LOQ) |
| Quantified Difference | Achieves regulatory LOQ threshold (≤ 0.05%) vs. regulatory rejection |
| Conditions | UV detection (e.g., 245 nm) in pharmacopeial HPLC assays |
Directly dictates whether a pharmaceutical manufacturer's stability data will be accepted or rejected by regulatory agencies like the FDA.
High-purity Erlotinib lactam impurity is the mandatory reference standard for validating stability-indicating HPLC/UPLC methods. It is used to determine system suitability, resolution, and relative response factors, ensuring that quality control laboratories can accurately quantify Impurity A in commercial batches of Erlotinib API and finished dosage forms [1].
As the direct precursor to the active pharmaceutical ingredient, this compound is procured in bulk for the industrial synthesis of Erlotinib. Its high purity ensures efficient conversion during the critical chlorination step to form 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, minimizing downstream purification bottlenecks and maximizing overall API yield[2].
During the development of new generic formulations or novel delivery systems for Erlotinib, this standard is utilized to spike samples and map degradation pathways (e.g., hydrolysis or oxidation). It provides the exact baseline data required to prove that the analytical method is stability-indicating and compliant with ICH Q3A(R2) and Q3B(R2) guidelines [3].